molecular formula C26H34O8 B1198598 Ingenol triacetate CAS No. 30220-45-2

Ingenol triacetate

Cat. No. B1198598
CAS RN: 30220-45-2
M. Wt: 474.5 g/mol
InChI Key: IMTIXJBINQBHFH-JETAQZOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ingenol triacetate is a natural product found in Euphorbia lactea and Euphorbia trigona with data available.

Scientific Research Applications

1. Treatment of Skin Conditions

Ingenol mebutate, a derivative of ingenol, has been utilized in the treatment of various skin conditions. It is the active agent in the sap of the plant Euphorbia peplus, traditionally used for skin lesions, including skin cancers (Lebwohl et al., 2013). Additionally, ingenol mebutate gel has shown efficacy in the treatment of actinic keratoses, a premalignant skin condition (Handler et al., 2017).

2. Keratinocyte Inhibitory Activity

Research has highlighted the potential of ingenol mebutate and its derivatives in exhibiting strong cytotoxic activity on keratinocytes, cells that make up a significant part of the skin. This property could be significant in developing treatments for skin-related conditions (Hammadi et al., 2021).

3. Anticancer Applications

The ingenol class of drugs, including ingenol mebutate, has been researched for its use in treating precancerous skin conditions like actinic keratosis. Its mechanism involves rapid lesion necrosis and a subsequent immune-mediated response targeting dysplastic epidermal cells (Rosen et al., 2012).

4. Molecular Target Identification

Ingenol mebutate's molecular targets have been studied to understand its therapeutic effects. One notable target is the mitochondrial carnitine-acylcarnitine translocase SLC25A20, inhibition of which points to IngMeb’s potential role in mitochondrial perturbations (Parker et al., 2017).

5. Dermatological Cosmetic Improvement

Ingenol mebutate has been evaluated for its potential in improving photoaged skin. Clinical studies have demonstrated significant improvement in skin appearance, texture, and reduction in actinic keratosis post-treatment (Handler et al., 2017).

properties

CAS RN

30220-45-2

Product Name

Ingenol triacetate

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

[(1S,4S,5R,6R,9S,10R,12R,14R)-4,6-diacetyloxy-5-hydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl acetate

InChI

InChI=1S/C26H34O8/c1-12-10-25-13(2)8-19-20(24(19,6)7)18(21(25)30)9-17(11-32-14(3)27)23(34-16(5)29)26(25,31)22(12)33-15(4)28/h9-10,13,18-20,22-23,31H,8,11H2,1-7H3/t13-,18+,19-,20+,22+,23-,25+,26-/m1/s1

InChI Key

IMTIXJBINQBHFH-JETAQZOISA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C)COC(=O)C

SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C

synonyms

ingenol-3,5,20-triacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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